molecular formula C13H16N2O2 B13434814 5-Ethoxyspiro[indoline-3,3'-pyrrolidin]-2-one

5-Ethoxyspiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B13434814
M. Wt: 232.28 g/mol
InChI Key: PIERNQVLDNALOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxyspiro[indoline-3,3'-pyrrolidin]-2-one is a synthetic compound based on the privileged spiro[pyrrolidine-3,3'-oxindole] scaffold, a structure of high interest in medicinal chemistry due to its presence in bioactive alkaloids and its three-dimensional complexity . This scaffold is recognized as a promising chemotype for central nervous system (CNS) drug discovery, showing particular affinity for the 5-hydroxytryptamine receptor 6 (5-HT6R) . The 5-HT6 receptor is a validated target for the treatment of cognitive deficits associated with Alzheimer's disease, Parkinson's disease, and schizophrenia . Beyond neuroscience, spiro-oxindole derivatives demonstrate significant potential in oncology research. They have been developed as potent inhibitors of the MDM2-p53 protein-protein interaction, a promising strategy for cancer therapy, and have shown antiproliferative activity against various human cancer cell lines . The structural rigidity of the spiro-oxindole core makes it an excellent framework for probing biological targets and optimizing structure-activity relationships (SAR) . The ethoxy substitution on the oxindole ring may influence the compound's electronic properties, lipophilicity, and binding interactions, allowing researchers to fine-tune its pharmacological profile for specific applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

5-ethoxyspiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C13H16N2O2/c1-2-17-9-3-4-11-10(7-9)13(12(16)15-11)5-6-14-8-13/h3-4,7,14H,2,5-6,8H2,1H3,(H,15,16)

InChI Key

PIERNQVLDNALOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C23CCNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxyspiro[indoline-3,3’-pyrrolidin]-2-one typically involves a [3+2] cycloaddition reaction. One common method employs a Lewis base or Brønsted base as a catalyst. For instance, using a Lewis base such as PCy3 (tricyclohexylphosphine) can yield the desired spirocyclic compound with high diastereoselectivity. Alternatively, a Brønsted base like K2CO3 (potassium carbonate) can also be used to achieve good yields .

Industrial Production Methods

While specific industrial production methods for 5-Ethoxyspiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, such as using cost-effective and readily available reagents, and ensuring the reaction can be performed under mild conditions to minimize energy consumption and waste production.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxyspiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

5-Ethoxyspiro[indoline-3,3’-pyrrolidin]-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethoxyspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

The 5-HT6 receptor (5-HT6R) is a key target for CNS disorders. Substitutions on the spiroindoline-pyrrolidinone scaffold significantly impact binding affinity:

Compound Substituents 5-HT6R Affinity (Ki) Key Features Reference
5-Ethoxyspiro[...] 5-ethoxy Not reported Ethoxy group enhances lipophilicity; potential CNS penetration -
2′-(3-Fluorophenyl)spiro[...]-2-one 2′-(3-fluorophenyl) Low micromolar Fluorophenyl improves hydrophobic interactions with 5-HT6R
1-(Phenylsulfonyl)spiro[...]-2-one 1-phenylsulfonyl Submicromolar Sulfonyl group acts as hydrogen bond acceptor; aligns with pharmacophore
5-Methoxyspiro[...] 5-methoxy Not reported Smaller alkoxy group may reduce steric hindrance compared to ethoxy


Key Observations :

  • Phenylsulfonyl derivatives (e.g., compound 17 ) exhibit superior 5-HT6R affinity due to hydrogen-bonding interactions with residues like D3.32.
  • Fluorophenyl substituents enhance hydrophobic binding, while alkoxy groups (ethoxy/methoxy) balance lipophilicity and solubility .

Anticancer Activity

Spiroindoline-pyrrolidinones with halogen or aryl substituents demonstrate antiproliferative effects:

Compound Substituents Activity (IC50) Mechanism Reference
5-Chloro-4',5'-diphenylspiro[...]-2-one 5-Cl, 4',5'-diphenyl <10 µM (MCF-7) Restores p53 function; induces apoptosis
OD-6 (5-Fluoro-1′-methylspiro[...]-2-one) 5-F, 1′-methyl, 4′-pyrimidinyl Anticancer (broad) Targets MDM2-p53 pathway
5-Ethoxyspiro[...] 5-ethoxy Not reported Potential for p53-independent pathways (speculative) -

Key Observations :

  • Chlorine and bulky aryl groups (e.g., diphenyl) enhance cytotoxicity by stabilizing interactions with MDM2 or DNA .
  • Ethoxy substituents may confer metabolic stability but require empirical validation.

Antibacterial and Antifungal Activity

Substituents like nitro and benzoyl groups broaden therapeutic applications:

Compound Substituents Activity Reference
OD-21 (3′-benzoyl-5′-furylspiro[...]-2-one) 3′-benzoyl, 5′-furyl Antibacterial (E. coli ATCC 10536)
OD-19 (3′-benzoyl-4′-p-tolylspiro[...]-2-one) 3′-benzoyl, 4′-p-tolyl Antifungal
5-Ethoxyspiro[...] 5-ethoxy Not reported -

Key Observations :

  • Benzoyl and heteroaromatic groups (e.g., furyl) enhance antimicrobial activity via membrane disruption or enzyme inhibition .
  • Ethoxy’s electron-donating nature may reduce efficacy against bacterial targets compared to electron-withdrawing groups.

Key Observations :

  • Sulfonylation requires strong bases (NaH/LiHMDS) for deprotonation .
  • 1,3-Dipolar cycloaddition offers regioselectivity for nitro and aryl groups .

Key Observations :

  • Ethoxy substitution increases molecular weight slightly but may improve solubility compared to hydrophobic analogues.

Biological Activity

5-Ethoxyspiro[indoline-3,3'-pyrrolidin]-2-one is a compound that has garnered attention in recent years due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as spirocyclic derivatives, characterized by a unique spiro structure that contributes to their biological activity. The synthesis typically involves multi-step processes including cyclization reactions and functional group modifications. The key steps often include:

  • Formation of the Indoline Core : This is achieved through cyclization of appropriate precursors.
  • Spirocyclization : The introduction of the ethoxy group and the formation of the spiro linkage are critical for achieving the desired structural configuration.
  • Purification and Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:

Antitumor Activity

Research indicates that spiro[indoline-3,3'-pyrrolidin]-2-one derivatives exhibit significant antitumor properties. For instance, compounds related to this structure have shown promising results against various cancer cell lines:

  • IC50 Values : In studies involving A431 (human epidermoid carcinoma) cells, some derivatives demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating potent antiproliferative effects .
CompoundCell LineIC50 (µM)
6mA4312.434
6kA4312.966
6dA4313.694

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies have reported that certain derivatives possess considerable efficacy against a range of bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases, which are enzymes involved in neurotransmission. Compounds with this spiro structure have shown inhibitory activity against these enzymes, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

  • Study on Antitumor Activity : A comprehensive study evaluated various spiro[indoline-3,3'-pyrrolidin]-2-one derivatives for their cytotoxic effects. The most potent compound exhibited an IC50 value significantly lower than that of established chemotherapeutic agents, indicating its potential use in cancer therapy .
  • Antimicrobial Screening : In another study focusing on antimicrobial properties, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results highlighted the effectiveness of these compounds in inhibiting bacterial growth, suggesting their utility in developing new antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.